molecular formula C6H5ClN2S B13269956 3-Chloropyridine-2-carbothioamide

3-Chloropyridine-2-carbothioamide

Cat. No.: B13269956
M. Wt: 172.64 g/mol
InChI Key: SGUNQJADXWHSNH-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-carbothioamide is an organic compound with the molecular formula C6H5ClN2S It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropyridine-2-carbothioamide can be synthesized through a condensation reaction involving 3-chloropyridine-2-carboxylic acid and thioamide. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbothioamide group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.

    Reduction: LiAlH4; performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-Chloropyridine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloropyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-3-carbothioamide
  • 3-Bromopyridine-2-carbothioamide
  • 3-Chloropyridine-2-carboxamide

Uniqueness

3-Chloropyridine-2-carbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the carbothioamide group contributes to its potential as an enzyme inhibitor, which is not observed in simple carboxamide derivatives .

Properties

IUPAC Name

3-chloropyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUNQJADXWHSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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